

An In-depth Technical Guide to **tert-Butyl 3-bromopyrrolidine-1-carboxylate**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Tert-butyl 3-bromopyrrolidine-1-carboxylate*

Cat. No.: B582074

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For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical whitepaper provides a comprehensive overview of **tert-butyl 3-bromopyrrolidine-1-carboxylate**, a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The document details its physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in the construction of complex molecular architectures for drug discovery. Detailed experimental procedures for its synthesis and subsequent functionalization are provided, alongside safety information and a workflow diagram illustrating its utility in synthetic chemistry.

Introduction

Tert-butyl 3-bromopyrrolidine-1-carboxylate is a versatile synthetic intermediate widely employed in the development of pharmaceutical agents and other bioactive molecules. Its structure incorporates a pyrrolidine ring, a common scaffold in many natural products and drugs, protected by a tert-butoxycarbonyl (Boc) group. The bromine atom at the 3-position serves as an excellent leaving group, facilitating a wide range of nucleophilic substitution reactions. This allows for the strategic introduction of diverse functional groups, making it a valuable precursor for creating libraries of compounds in drug discovery campaigns, particularly in the development of protease inhibitors and receptor agonists.^{[1][2]}

Physicochemical and Spectroscopic Data

The fundamental properties of **tert-butyl 3-bromopyrrolidine-1-carboxylate** are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Weight	250.13 g/mol	[3]
Molecular Formula	C ₉ H ₁₆ BrNO ₂	[3]
CAS Number	939793-16-5	[3]
Appearance	White to light yellow solid/crystal	
Melting Point	47-52 °C	[4]
Storage Temperature	2-8°C	[4]
Solubility	Slightly soluble in water	

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the characteristic spectral data.

Spectrum Type	Characteristic Data / Peaks	Reference(s)
¹ H-NMR (CDCl ₃)	δ 4.48 (br s, 1H), 3.82-3.65 (m, 2H), 3.62-3.46 (m, 2H), 2.38-2.18 (m, 2H), 1.46 (s, 9H).	
¹³ C-NMR (Predicted)	Expected signals ~154 ppm (C=O of Boc), ~80 ppm (quaternary C of Boc), ~50-60 ppm (CH ₂ -N), ~45 ppm (CH-Br), ~35 ppm (CH ₂), ~28 ppm (CH ₃ of Boc).	[5][6]
FT-IR (Predicted)	~2975 cm ⁻¹ (C-H stretch), ~1700 cm ⁻¹ (C=O stretch, carbamate), ~1160 cm ⁻¹ (C-O stretch).	[5][6]
Mass Spec. (Predicted)	Key fragments: [M-C ₄ H ₈] ⁺ (loss of isobutylene), [M-Boc] ⁺ , [C ₄ H ₉] ⁺ (tert-butyl cation, m/z 57). The molecular ion [M] ⁺ will show a characteristic 1:1 isotopic pattern for bromine (M and M+2).	[7]

Synthesis and Reactions

As a key building block, both the efficient synthesis of **tert-butyl 3-bromopyrrolidine-1-carboxylate** and its subsequent reactions are of high interest to synthetic chemists.

Experimental Protocol: Synthesis

This protocol details the synthesis of **(S)-tert-butyl 3-bromopyrrolidine-1-carboxylate** from its corresponding alcohol precursor via an Appel-type reaction.

Reaction: (R)-(-)-N-Boc-3-pyrrolidinol → **(S)-tert-butyl 3-bromopyrrolidine-1-carboxylate**

Materials:

- (R)-(-)-N-Boc-3-pyrrolidinol (1.5 g)
- Carbon tetrabromide (CBr_4) (1.5 g)
- Triphenylphosphine (PPh_3)
- Dry Tetrahydrofuran (THF) (50 mL)
- Ethyl acetate (EtOAc)
- Hexanes (Hx)
- Argon atmosphere

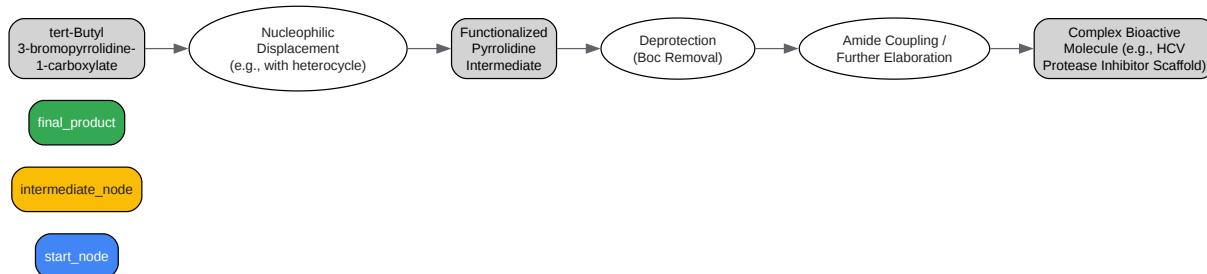
Procedure:

- To a 100 mL round-bottom flask under an argon atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.5 g).
- Add carbon tetrabromide (1.5 g) followed by dry THF (50 mL).
- Cool the mixture to 5°C using an ice bath.
- Slowly add triphenylphosphine (PPh_3) portion-wise over 5 minutes.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, remove the precipitated solid (triphenylphosphine oxide) by filtration and wash it with diethyl ether.
- Concentrate the filtrate under reduced pressure.
- Purify the crude residue by column chromatography on silica gel, eluting with a 1:3 mixture of ethyl acetate:hexanes to yield the title compound.

Key Reactions: Nucleophilic Substitution

The primary utility of this compound lies in its reactivity towards nucleophiles, displacing the bromide to form new carbon-heteroatom or carbon-carbon bonds. A representative reaction is

the N-alkylation of anilines.



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- To cite this document: BenchChem. [An In-depth Technical Guide to tert-Butyl 3-bromopyrrolidine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:

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